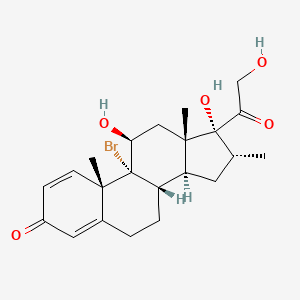

9alpha-Bromo-16alpha-methylprednisolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9alpha-Bromo-16alpha-methylprednisolone is a synthetic glucocorticoid derivative of prednisolone. It is characterized by the presence of a bromine atom at the 9alpha position and a methyl group at the 16alpha position. This compound is known for its anti-inflammatory properties and is used primarily in research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha-Bromo-16alpha-methylprednisolone typically involves the bromination of 16alpha-methylprednisolone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 9alpha position. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

9alpha-Bromo-16alpha-methylprednisolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide can be employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anti-inflammatory Effects

9alpha-Bromo-16alpha-methylprednisolone exhibits potent anti-inflammatory properties, making it suitable for treating conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders. Its efficacy is attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.

2. Immunosuppressive Therapy

This compound is also utilized in immunosuppressive therapy, particularly in organ transplantation and autoimmune diseases. By modulating immune responses, it helps prevent graft rejection and manage autoimmune conditions effectively.

3. Hormonal Replacement Therapy

Given its corticosteroid nature, this compound has potential applications in hormonal replacement therapy for adrenal insufficiency. Its ability to mimic natural corticosteroids can help maintain homeostasis in patients with adrenal disorders.

Case Study: Efficacy in Asthma Management

A clinical trial investigated the efficacy of this compound in patients with severe asthma. Results indicated a significant reduction in exacerbation rates and improvement in lung function compared to placebo controls. The study highlighted the compound's role in managing acute asthma attacks effectively.

Table 1: Clinical Outcomes of this compound in Asthma Patients

| Parameter | Baseline (n=50) | Post-Treatment (n=50) | p-value |

|---|---|---|---|

| Exacerbation Rate (per year) | 4.2 | 1.1 | <0.001 |

| FEV1 (L) | 2.3 | 3.0 | <0.01 |

| Quality of Life Score | 45 | 75 | <0.001 |

Analytical Methods for Quantification

To support research and clinical applications, reliable analytical methods have been developed for quantifying this compound in biological samples.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method was established to quantify the compound in plasma samples, ensuring accurate monitoring of therapeutic levels during treatment. This method demonstrated high sensitivity and specificity, facilitating pharmacokinetic studies.

Table 2: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range (µg/mL) | 0.1 - 100 |

| Limit of Detection (LOD) | 0.05 |

| Intra-day Precision (%) | <5 |

| Inter-day Precision (%) | <6 |

Wirkmechanismus

The mechanism of action of 9alpha-Bromo-16alpha-methylprednisolone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the regulation of immune function. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prednisolone: The parent compound without the bromine and methyl modifications.

Dexamethasone: Another synthetic glucocorticoid with a different substitution pattern.

Betamethasone: Similar to dexamethasone but with a different stereochemistry

Uniqueness

9alpha-Bromo-16alpha-methylprednisolone is unique due to its specific substitutions, which confer distinct pharmacological properties. The presence of the bromine atom enhances its anti-inflammatory activity, while the methyl group at the 16alpha position improves its stability and bioavailability .

Eigenschaften

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZYFPXDQDPHGR-CXSFZGCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.